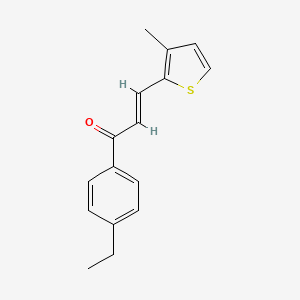
(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H16OS and its molecular weight is 256.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.09218630 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C15H14OS with a molecular weight of 250.34 g/mol. The structure features a chalcone backbone characterized by an enone functional group, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant effects against various cancer cell lines:
The compound's mechanism often involves the inhibition of critical signaling pathways such as STAT3 and NF-κB, which are pivotal in cancer cell survival and proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, this chalcone derivative exhibits anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
-
In Vitro Study on Breast Cancer Cells
- Researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Findings : The study concluded that the compound could serve as a lead molecule for developing new breast cancer therapies.
-
Inflammation Model in Mice
- A mouse model was used to evaluate the anti-inflammatory effects of the compound. Administration resulted in reduced levels of TNF-alpha and IL-6 in serum.
- Findings : This suggests potential therapeutic applications for inflammatory conditions such as arthritis.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics but may face challenges regarding metabolic stability. Toxicity assessments reveal that while the compound is generally well-tolerated at therapeutic doses, further studies are required to fully understand its safety profile.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-3-13-4-6-14(7-5-13)15(17)8-9-16-12(2)10-11-18-16/h4-11H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOTAYMSSHIEM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













